molecular formula C10H19ClN2O B15051273 (S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B15051273
M. Wt: 218.72 g/mol
InChI Key: NZXBSQVIGCLLFD-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a chlorine atom and an amino group, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Chlorination: The piperidine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Amination: The chlorinated piperidine is reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group.

    Final Assembly: The final step involves coupling the chlorinated piperidine with a suitable butanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated or alkylated derivatives.

Scientific Research Applications

(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-ol: A hydroxylated derivative with similar structural features.

    (S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-amine: An amine derivative with comparable properties.

Uniqueness

(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is unique due to its specific substitution pattern and chiral centers, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

(2S)-2-amino-1-[(3S)-3-chloropiperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9-/m0/s1

InChI Key

NZXBSQVIGCLLFD-IUCAKERBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)Cl)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.